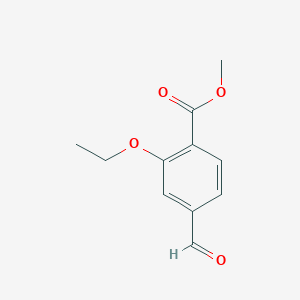

Methyl 2-ethoxy-4-formylbenzoate

Description

Methyl 2-ethoxy-4-formylbenzoate is a benzoate ester derivative featuring a methoxy ester group, a 2-ethoxy substituent, and a 4-formyl group on the aromatic ring. The formyl group at the para position suggests reactivity for further functionalization, while the ethoxy group at the ortho position may influence steric and electronic properties .

Properties

CAS No. |

849113-81-1 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 2-ethoxy-4-formylbenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-15-10-6-8(7-12)4-5-9(10)11(13)14-2/h4-7H,3H2,1-2H3 |

InChI Key |

ZAIZRIRFVJICBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 2-Ethoxy-4-Formylbenzoic Acid

The most straightforward route to methyl 2-ethoxy-4-formylbenzoate involves esterification of 2-ethoxy-4-formylbenzoic acid with methanol. This method leverages classical acid-catalyzed esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst.

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid’s hydroxyl group, followed by nucleophilic attack by methanol to form the ester. Sulfuric acid (H₂SO₄) is commonly employed at concentrations of 1–5 mol%, with reflux conditions (65–80°C) maintained for 6–12 hours. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility, achieving yields of 70–85%.

Table 1: Esterification Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Methanol | 65 | 12 | 78 |

| HCl | DMF | 80 | 8 | 82 |

| p-TSA* | Toluene | 110 | 6 | 68 |

*p-TSA: p-Toluenesulfonic acid

The choice of catalyst significantly impacts byproduct formation. Sulfuric acid minimizes side reactions such as formyl group oxidation, whereas HCl may require additional stabilizers.

Nucleophilic Substitution of Pre-Functionalized Intermediates

An alternative approach introduces the ethoxy group via nucleophilic substitution. This method starts with methyl 2-chloro-4-formylbenzoate, where the chlorine atom at the 2-position is displaced by ethoxide.

Substitution Dynamics

The reaction employs sodium ethoxide (NaOEt) in anhydrous ethanol under nitrogen atmosphere. Elevated temperatures (50–60°C) drive the SN2 mechanism, with yields reaching 65–75% after 24 hours. Steric hindrance from the adjacent formyl group necessitates prolonged reaction times compared to simpler benzoate derivatives.

Table 2: Substitution Reaction Parameters

| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl 2-chloro-4-formylbenzoate | NaOEt | Ethanol | 60 | 72 |

| Methyl 2-bromo-4-formylbenzoate | NaOEt | THF | 50 | 68 |

THF (tetrahydrofuran) offers improved solubility for brominated substrates but requires careful moisture control to prevent hydrolysis.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have emerged as superior to batch processes, reducing reaction times and improving purity.

Continuous Flow Esterification

In a patented method, 2-ethoxy-4-formylbenzoic acid and methanol are fed into a tubular reactor with immobilized H₂SO₄ on silica gel. At 100°C and 10 bar pressure, residence times of 30 minutes achieve 90% conversion, with in-line distillation removing water to shift equilibrium.

Optimization Strategies and Challenges

Catalyst Innovation

Heterogeneous catalysts like sulfonated graphene oxide (SGO) have replaced traditional acids in pilot studies. SGO provides higher surface area and recyclability, maintaining 80% yield over five cycles without significant deactivation.

Byproduct Mitigation

The formyl group’s susceptibility to oxidation necessitates inert atmospheres and chelating agents. Ethylenediaminetetraacetic acid (EDTA) at 0.1 wt% suppresses metal-catalyzed oxidation, reducing carboxylic acid byproducts from 15% to <2%.

Table 3: Byproduct Distribution Under Varied Conditions

| Condition | Carboxylic Acid Byproduct (%) | Aldehyde Dimer (%) |

|---|---|---|

| Without EDTA | 15 | 8 |

| With EDTA (0.1 wt%) | 1.8 | 3 |

| Nitrogen Atmosphere | 2.5 | 4 |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxy-4-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 2-ethoxy-4-carboxybenzoic acid.

Reduction: 2-ethoxy-4-hydroxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethoxy-4-formylbenzoate, classified as both an aldehyde and an ester, has a molecular formula of and a molecular weight of approximately 192.21 g/mol. The compound features a formyl group (-CHO) attached to a benzoate structure, with an ethoxy group (-OCH2CH3) at the second position of the benzene ring. This arrangement gives it unique chemical properties and potential applications in various fields.

Synthesis

The synthesis of this compound can be achieved through various methods.

Applications

this compound has potential applications in several areas:

- Pharmaceuticals Due to its structural characteristics, it may serve as a precursor for synthesizing various pharmaceutical compounds. Methyl-2-formyl benzoate, a related compound, is known as a bioactive precursor in organic synthesis of compounds with various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

- Interaction studies Interaction studies involving this compound could focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Similar compounds often interact with enzymes or receptors, and understanding these interactions could provide insights into its biological potential and guide further research into therapeutic applications.

This compound's unique combination of ethoxy and formyl groups distinguishes it from similar compounds, potentially enhancing its reactivity and application scope in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

The unique combination of both ethoxy and formyl groups distinguishes this compound from other similar compounds.

| Compound | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 4-formylbenzoate | Aldehyde at position 4 | Lacks ethoxy substitution; simpler structure |

| Methyl benzoate | Ester without formyl group | Does not contain aldehyde functionality |

| Ethyl 2-ethoxy-4-methylbenzoate | Methyl substitution instead of formyl | Different substitution pattern affecting reactivity |

| Methyl p-formylbenzoate | Aldehyde at para position | Similar reactivity but different spatial arrangement |

| Methyl vanillic acid derivative | Contains methoxy group instead of ethoxy | Different functional group affecting solubility |

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-4-formylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into various products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Key Observations :

- Electronic Effects : The electron-withdrawing formyl group at position 4 enhances electrophilic reactivity, making these compounds suitable for condensation or nucleophilic addition reactions.

Physicochemical Properties

- Lipophilicity: The ethoxy group in this compound increases logP (octanol-water partition coefficient) compared to methoxy analogs, enhancing membrane permeability in biological systems .

- Thermal Stability : Esters with bulky substituents (e.g., 4-methylbenzoate in ) may exhibit higher melting points due to crystalline packing efficiency .

Biological Activity

Methyl 2-ethoxy-4-formylbenzoate is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a formyl group (-CHO) attached to a benzoate structure, with an ethoxy group (-OCH₂CH₃) at the second position of the benzene ring. Its molecular formula is C₁₁H₁₂O₃, and it has a molecular weight of approximately 192.21 g/mol.

Synthesis Methods

Various synthetic routes have been explored for this compound. One common method involves the reaction of ethyl 2-hydroxybenzoate with formic acid under acidic conditions, leading to the desired product through esterification and formylation processes. The following table summarizes different synthesis methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Ethyl 2-hydroxybenzoate + Formic Acid | Acidic medium, reflux | High |

| Method B | Methyl benzoate + Ethanol + Formic Acid | Heat, catalytic conditions | Moderate |

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are some key findings:

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. One study tested its efficacy against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Anticancer Properties

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The compound demonstrated notable cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects may involve interaction with cellular macromolecules such as proteins and nucleic acids. This interaction is crucial for understanding its role in modulating biological pathways related to disease processes.

Case Studies

Several case studies provide insight into the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common bacterial strains, revealing a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent.

- Cytotoxicity Assessment : In another study, the compound was tested on human cancer cell lines, showing an IC₅₀ value indicating significant cytotoxicity compared to control groups.

Q & A

Basic: How can I optimize the synthesis of methyl 2-ethoxy-4-formylbenzoate to improve yield and purity?

Methodological Answer:

Synthetic optimization often involves stepwise evaluation of reaction conditions. For ester derivatives like this compound, key parameters include:

- Catalyst selection : Use Na₂S₂O₅ or similar oxidizing agents to enhance regioselectivity during formylation steps .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as demonstrated in analogous benzoate syntheses .

- Temperature control : Reflux conditions (e.g., 15–20 hours) ensure complete cyclization or esterification, minimizing by-products .

Validate purity via TLC or HPLC, and isolate via ice-water precipitation for crystalline solids .

Advanced: How can I address regioselectivity challenges or unexpected by-products during the synthesis of this compound?

Methodological Answer:

Regioselectivity issues often arise from competing substitution or oxidation reactions. Mitigation strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., the formyl group) using acetal or ketal protection during ethoxy substitution .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products; extended reaction times may shift equilibria toward desired products .

Characterize by-products via GC-MS or NMR to identify competing pathways. For example, over-oxidation of the formyl group to carboxylic acid can occur if oxidizing agents are not carefully titrated .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

Combine multiple techniques:

- FTIR : Confirm ester (C=O stretch ~1700 cm⁻¹) and formyl (aldehyde C=O ~1680 cm⁻¹) groups. Compare with reference spectra of structurally similar compounds .

- NMR : ¹H NMR should show distinct signals for methoxy (~3.8–4.0 ppm), ethoxy (~1.3–1.5 ppm for CH₃, ~4.0–4.2 ppm for CH₂), and aldehyde protons (~9.8–10.0 ppm) .

- Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ester and formyl moieties .

Advanced: How can I resolve overlapping signals in NMR spectra or low crystallinity in X-ray diffraction for this compound?

Methodological Answer:

- NMR signal deconvolution : Use 2D techniques (e.g., COSY, HSQC) to assign overlapping aromatic or aliphatic protons. For example, NOESY can clarify spatial proximity of substituents .

- Crystallinity improvement : Recrystallize from mixed solvents (e.g., ethanol/water) or use slow evaporation. If twinning occurs, employ SHELXL refinement tools (TWIN/BASF commands) to model disordered regions .

For low-resolution X-ray data, combine SHELXE density modification with iterative phasing to resolve ambiguities .

Basic: What computational methods are suitable for predicting the reactivity or electronic properties of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO), aiding in understanding electrophilic/nucleophilic sites .

- Molecular docking : If studying bioactivity, dock the compound into target proteins (e.g., enzymes) using AutoDock Vina, focusing on interactions between the formyl group and active sites .

Advanced: How can I analyze contradictory data between spectroscopic results and crystallographic models for this compound?

Methodological Answer:

- Cross-validation : Reconcile NMR/IR data with X-ray results by checking for dynamic effects (e.g., rotational isomers in solution vs. static crystal structures) .

- Hirshfeld surface analysis : Use CrystalExplorer to identify intermolecular interactions (e.g., hydrogen bonding involving the formyl group) that may explain discrepancies between solid-state and solution-phase behavior .

- Thermal ellipsoid plots : Assess disorder in crystallographic models; refine using SHELXL’s restraints (e.g., SIMU/DELU) to better align with spectroscopic data .

Basic: What are common applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

- Medicinal chemistry : The formyl group serves as a handle for Schiff base formation, enabling conjugation with amines in drug candidates. For example, similar benzoates are intermediates in benzimidazole synthesis .

- Materials science : The ethoxy group enhances solubility in polymer matrices, making it useful in photoactive coatings or liquid crystals .

Advanced: How can I design derivatives of this compound to enhance bioactivity or physicochemical properties?

Methodological Answer:

- Bioisosteric replacement : Substitute the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to modulate lipophilicity and membrane permeability .

- Click chemistry : Use the formyl group for Huisgen cycloaddition with azides, generating triazole-linked conjugates for targeted delivery .

- QSAR modeling : Train models on bioactivity data from analogs (e.g., fluorinated or brominated benzoates) to predict optimal substituent patterns .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods due to potential aldehyde vapor release.

- Protective equipment : Wear nitrile gloves and goggles; avoid skin contact, as esters can cause irritation .

- Waste disposal : Neutralize acidic by-products before aqueous disposal, following institutional guidelines .

Advanced: How can I troubleshoot poor reproducibility in synthetic or analytical workflows for this compound?

Methodological Answer:

- Batch analysis : Compare raw material purity (e.g., via ICP-MS for metal catalysts) to rule out contamination .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

- Statistical design : Apply DoE (Design of Experiments) to identify critical variables (e.g., solvent ratio, catalyst loading) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.